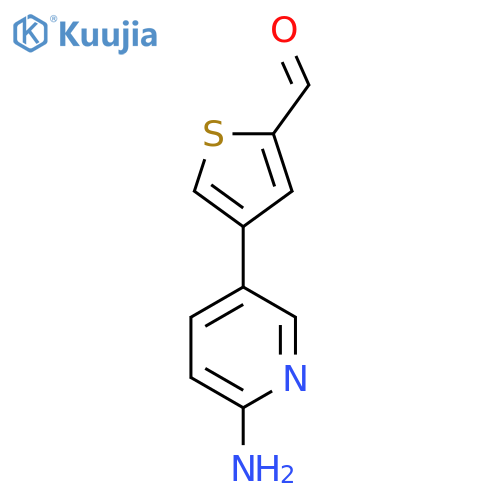Cas no 1314987-73-9 (2-Thiophenecarboxaldehyde, 4-(6-amino-3-pyridinyl)-)

1314987-73-9 structure
商品名:2-Thiophenecarboxaldehyde, 4-(6-amino-3-pyridinyl)-
CAS番号:1314987-73-9
MF:C10H8N2OS
メガワット:204.248320579529
MDL:MFCD19684216
CID:5217259
2-Thiophenecarboxaldehyde, 4-(6-amino-3-pyridinyl)- 化学的及び物理的性質
名前と識別子
-
- 4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde
- 2-Thiophenecarboxaldehyde, 4-(6-amino-3-pyridinyl)-
-
- MDL: MFCD19684216
- インチ: 1S/C10H8N2OS/c11-10-2-1-7(4-12-10)8-3-9(5-13)14-6-8/h1-6H,(H2,11,12)
- InChIKey: ODKLBPDOGYRUEU-UHFFFAOYSA-N
- ほほえんだ: S1C(C=O)=CC(=C1)C1C=NC(=CC=1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 212
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 84.2
2-Thiophenecarboxaldehyde, 4-(6-amino-3-pyridinyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-360740-0.25g |
4-(6-aminopyridin-3-yl)thiophene-2-carbaldehyde |
1314987-73-9 | 0.25g |
$1156.0 | 2023-03-07 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048120-1g |
4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde |
1314987-73-9 | 95% | 1g |
¥6167.0 | 2023-04-03 | |
| Enamine | EN300-360740-0.5g |
4-(6-aminopyridin-3-yl)thiophene-2-carbaldehyde |
1314987-73-9 | 0.5g |
$1207.0 | 2023-03-07 | ||
| abcr | AB331359-5 g |
4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95%; . |
1314987-73-9 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| Enamine | EN300-360740-0.05g |
4-(6-aminopyridin-3-yl)thiophene-2-carbaldehyde |
1314987-73-9 | 0.05g |
$1056.0 | 2023-03-07 | ||
| Enamine | EN300-360740-0.1g |
4-(6-aminopyridin-3-yl)thiophene-2-carbaldehyde |
1314987-73-9 | 0.1g |
$1106.0 | 2023-03-07 | ||
| Enamine | EN300-360740-2.5g |
4-(6-aminopyridin-3-yl)thiophene-2-carbaldehyde |
1314987-73-9 | 2.5g |
$2464.0 | 2023-03-07 | ||
| Enamine | EN300-360740-10.0g |
4-(6-aminopyridin-3-yl)thiophene-2-carbaldehyde |
1314987-73-9 | 10.0g |
$5405.0 | 2023-03-07 | ||
| abcr | AB331359-5g |
4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95%; . |
1314987-73-9 | 95% | 5g |
€1159.00 | 2025-03-19 | |
| Enamine | EN300-360740-1.0g |
4-(6-aminopyridin-3-yl)thiophene-2-carbaldehyde |
1314987-73-9 | 1g |
$0.0 | 2023-06-07 |
2-Thiophenecarboxaldehyde, 4-(6-amino-3-pyridinyl)- 関連文献
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
1314987-73-9 (2-Thiophenecarboxaldehyde, 4-(6-amino-3-pyridinyl)-) 関連製品
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 57707-64-9(2-azidoacetonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1314987-73-9)2-Thiophenecarboxaldehyde, 4-(6-amino-3-pyridinyl)-

清らかである:99%
はかる:1g
価格 ($):808.0